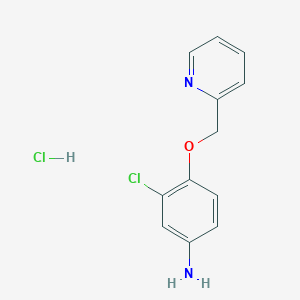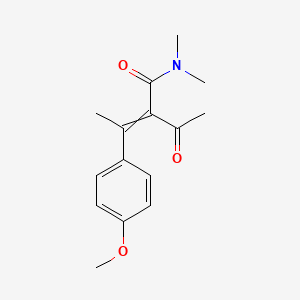![molecular formula C18H22N2O2 B14209697 (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol](/img/structure/B14209697.png)
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) can be achieved through a one-pot reaction at room temperature. The reaction involves the condensation of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method is efficient and environmentally friendly, utilizing simple grinding techniques to achieve high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis can be applied to scale up the production. The use of solvent-free conditions and simple grinding methods can be adapted for larger-scale operations, ensuring minimal environmental impact and cost-effectiveness.
化学反応の分析
Types of Reactions
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under mild conditions.
Major Products
科学的研究の応用
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and materials.
Biology: It serves as a potential pharmacophore in drug discovery, particularly for developing antimicrobial and anticancer agents.
Medicine: The compound’s derivatives are investigated for their therapeutic properties, including neuroprotective and anti-inflammatory effects.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets various enzymes and receptors, including ionotropic glutamate receptors.
Pathways Involved: It modulates signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects
類似化合物との比較
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features and applications.
Dihydroquinoxaline derivatives: These compounds share the quinoxaline core and exhibit comparable chemical reactivity and biological activity.
Uniqueness
1,1’-(1,4-Dihydroquinoxaline-2,3-diylidene)bis(3-methylbutan-2-one) is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness enhances its potential in various applications, particularly in medicinal chemistry and materials science .
特性
分子式 |
C18H22N2O2 |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C18H22N2O2/c1-11(2)17(21)9-15-16(10-18(22)12(3)4)20-14-8-6-5-7-13(14)19-15/h5-12,21-22H,1-4H3/b17-9-,18-10- |
InChIキー |
ZNZKPQOKKVASTO-XFQWXJFMSA-N |
異性体SMILES |
CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)C)/O)C |
正規SMILES |
CC(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)

![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(2-decyltetradecyl)benzene]](/img/structure/B14209634.png)


![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)




![2-Propanethiol, 1,1'-thiobis[3-[(2-aminophenyl)thio]-](/img/structure/B14209696.png)
